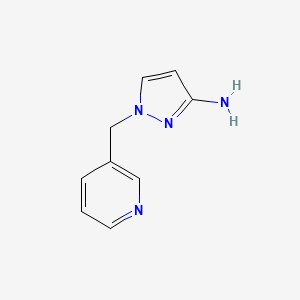

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a type of organic compound . It is related to the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra . For example, in the FT-IR spectrum, the peak observed in the region 2950 cm-1 was due to aromatic C-H. Carbonyl and aromatic C=N groups appeared in 1623 cm-1 and 1500 cm-1, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid” is a solid .Applications De Recherche Scientifique

Leukemia Treatment

This compound has been identified as a structural component in molecules like Imatinib, which is a therapeutic agent used to treat chronic myelogenic leukemia. Imatinib functions by specifically inhibiting the activity of tyrosine kinases, crucial in the proliferation of cancer cells .

Kinase Inhibition

As part of kinase inhibitors, 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine derivatives can be used to treat various types of tumors. Kinase inhibitors like Pexidartinib, which contain similar structural motifs, are approved for treating tenosynovial giant cell tumor (TGCT) by inhibiting receptor tyrosine kinases .

Structural Studies

The compound’s derivatives are used in structural studies to understand the molecular conformation and interactions within therapeutic agents. These studies can reveal how drugs bind to their targets and the types of intermolecular interactions involved, which is essential for drug design .

Hydrogen Bond Propensity Analysis

In the realm of crystallography, the compound’s derivatives are analyzed for their hydrogen bond propensity. This analysis helps in understanding the molecule’s ability to form H-bonded frameworks, which is significant in the development of pharmaceuticals .

Pharmaceutical Ingredient Analysis

The compound is also involved in the analysis of active pharmaceutical ingredients. Understanding the structure and interactions of these ingredients can lead to the optimization of drug formulations and the development of more effective medications .

Biological Target Research

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine and its derivatives are studied for their potential uses against a wide range of biological targets. This includes research into their efficacy and mechanisms when interacting with different biological systems .

Mécanisme D'action

Target of Action

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 plays a critical role in this transition, and its inhibition can halt cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The primary result of the action of “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is the inhibition of cell proliferation. By targeting CDK2, the compound can disrupt the cell cycle, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

Orientations Futures

Future research may focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of their pharmacokinetic profiles and biological activity . These compounds could potentially be used as inhibitors of receptor tyrosine kinase, and for their anticancer, antibacterial, antifungal, and antioxidant activities .

Propriétés

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCRJGNJFWCGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)

![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)

![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)

![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)